molecular formula C27H26N2O7S B11465544 Ethyl 3-amino-4-(7-methoxy-1,3-benzodioxol-5-yl)-2-[(4-methoxyphenyl)carbonyl]-6-methyl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate

Ethyl 3-amino-4-(7-methoxy-1,3-benzodioxol-5-yl)-2-[(4-methoxyphenyl)carbonyl]-6-methyl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate

Cat. No.: B11465544
M. Wt: 522.6 g/mol
InChI Key: MDZQAPYBEAQUIC-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-(7-methoxy-1,3-benzodioxol-5-yl)-2-[(4-methoxyphenyl)carbonyl]-6-methyl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-(7-methoxy-1,3-benzodioxol-5-yl)-2-[(4-methoxyphenyl)carbonyl]-6-methyl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the core thieno[2,3-b]pyridine structure, followed by the introduction of the benzodioxol and methoxyphenyl groups. The final steps involve the esterification and amination reactions to introduce the ethyl and amino groups, respectively. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(7-methoxy-1,3-benzodioxol-5-yl)-2-[(4-methoxyphenyl)carbonyl]-6-methyl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings and other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-amino-4-(7-methoxy-1,3-benzodioxol-5-yl)-2-[(4-methoxyphenyl)carbonyl]-6-methyl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-(7-methoxy-1,3-benzodioxol-5-yl)-2-[(4-methoxyphenyl)carbonyl]-6-methyl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Ethyl 3-amino-4-(7-methoxy-1,3-benzodioxol-5-yl)-2-[(4-methoxyphenyl)carbonyl]-6-methyl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate can be compared with similar compounds such as:

    This compound analogs: These compounds have similar structures but with slight modifications, leading to different properties and activities.

    Other thieno[2,3-b]pyridine derivatives: These compounds share the core thieno[2,3-b]pyridine structure but differ in the substituents attached, resulting in varied chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C27H26N2O7S

Molecular Weight

522.6 g/mol

IUPAC Name

ethyl 3-amino-4-(7-methoxy-1,3-benzodioxol-5-yl)-2-(4-methoxybenzoyl)-6-methyl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C27H26N2O7S/c1-5-34-27(31)19-13(2)29-26-21(20(19)15-10-17(33-4)24-18(11-15)35-12-36-24)22(28)25(37-26)23(30)14-6-8-16(32-3)9-7-14/h6-11,20,29H,5,12,28H2,1-4H3

InChI Key

MDZQAPYBEAQUIC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC4=C(C(=C3)OC)OCO4)C(=C(S2)C(=O)C5=CC=C(C=C5)OC)N)C

Origin of Product

United States

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